3-Methyl-1-(prop-2-yn-1-yl)piperidine 3-Methyl-1-(prop-2-yn-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 77975-79-2
VCID: VC17725608
InChI: InChI=1S/C9H15N/c1-3-6-10-7-4-5-9(2)8-10/h1,9H,4-8H2,2H3
SMILES:
Molecular Formula: C9H15N
Molecular Weight: 137.22 g/mol

3-Methyl-1-(prop-2-yn-1-yl)piperidine

CAS No.: 77975-79-2

Cat. No.: VC17725608

Molecular Formula: C9H15N

Molecular Weight: 137.22 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(prop-2-yn-1-yl)piperidine - 77975-79-2

Specification

CAS No. 77975-79-2
Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
IUPAC Name 3-methyl-1-prop-2-ynylpiperidine
Standard InChI InChI=1S/C9H15N/c1-3-6-10-7-4-5-9(2)8-10/h1,9H,4-8H2,2H3
Standard InChI Key AAYFKDVXDDHACZ-UHFFFAOYSA-N
Canonical SMILES CC1CCCN(C1)CC#C

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

3-Methyl-1-(prop-2-yn-1-yl)piperidine belongs to the piperidine family, a six-membered saturated ring with one nitrogen atom. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H15NPubChem
Molecular Weight137.22 g/molPubChem
IUPAC Name3-methyl-1-prop-2-ynylpiperidinePubChem
SMILESCC1CCCN(C1)CC#CPubChem
InChIKeyAAYFKDVXDDHACZ-UHFFFAOYSA-NPubChem

The propargyl group introduces sp-hybridized carbon atoms, enabling click chemistry reactions, while the methyl group enhances steric and electronic effects on the piperidine ring .

Structural Analogues

A closely related analogue, 3-(prop-2-yn-1-yl)piperidine (CAS 1567062-48-9), shares the propargyl substituent but lacks the 3-methyl group. This compound has a molecular weight of 123.20 g/mol (C8H13N) and demonstrates the importance of alkyl substitutions in modulating biological activity .

Synthesis and Derivative Development

Synthetic Routes

The compound is synthesized via alkylation of piperidine with propargyl bromide in acetone, yielding 1-(prop-2-yn-1-yl)piperidine intermediates. Subsequent methylation at the 3-position is achieved using methylating agents under controlled conditions .

Key Reaction Scheme:

  • Propargylation:

    Piperidine+Propargyl BromideAcetone1-(Prop-2-yn-1-yl)piperidine(Yield: 98%)[2]\text{Piperidine} + \text{Propargyl Bromide} \xrightarrow{\text{Acetone}} \text{1-(Prop-2-yn-1-yl)piperidine} \quad \text{(Yield: 98\%)}[2]
  • Methylation:

    1-(Prop-2-yn-1-yl)piperidine+Methylating Agent3-Methyl-1-(prop-2-yn-1-yl)piperidine\text{1-(Prop-2-yn-1-yl)piperidine} + \text{Methylating Agent} \rightarrow \text{3-Methyl-1-(prop-2-yn-1-yl)piperidine}

Click Chemistry Applications

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. For example, reaction with 2-azidoacetic acid produces 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid, a precursor to antifungal agents .

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism
pta10.24–0.970.97–3.9Membrane disruption, apoptosis
pta20.24–0.970.97–3.9S-phase cell cycle arrest
pta30.24–0.970.97–3.9DNA damage induction

These compounds reduce C. auris viability by 80–90% at 2× MIC concentrations and show low cytotoxicity in mammalian cells .

Sigma Receptor Affinity

Structural analogs featuring piperidine-propargyl motifs exhibit high affinity for sigma-1 receptors (σ1R). For instance, pyridine derivatives with N-prop-2-yn-1-yl groups achieve Kᵢ values < 3 nM for σ1R, suggesting potential in neurodegenerative disease therapy .

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